molecular formula C16H26ClNO3 B1397640 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-22-1

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397640
M. Wt: 315.83 g/mol
InChI Key: GIBSXVHPKUVAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of DMPEP, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Synthesis and Molecular Characterization

  • The compound is used in the synthesis and molecular structure studies, providing a base for further chemical and pharmaceutical research. For instance, the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate involves a Knoevenagel condensation reaction where a catalytic amount of piperidine is used. This process and the compound's molecular structure have implications for antimicrobial activities and the development of bioactive heterocycles (Kariyappa et al., 2016) (Thimmegowda et al., 2009).

Protective Group for Phenols

  • The compound 2-(piperidine-1-yl)-ethyl (PIP) is evaluated as a protecting group for phenols, showcasing stability under specific conditions and offering various deprotection routes. This underlines its potential utility in synthetic organic chemistry and drug synthesis (Norén, 2021).

Chiral Compound Synthesis

  • The compound is involved in the synthesis of chiral compounds like optically pure 2-(1-hydroxybenzyl)piperidine, which is prepared through a series of reactions demonstrating control over stereoselectivity. This is crucial in the development of pharmaceuticals where chirality can impact therapeutic effects (Ruano et al., 2006).

Development of Antioxidants for Polymers

  • The compound is used in synthesizing antioxidants for polypropylene copolymers, enhancing the material's thermal and thermooxidative stability, which is critical in various industrial applications (Desai et al., 2004).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-18-15-9-13(10-16(11-15)19-2)12-20-8-6-14-5-3-4-7-17-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSXVHPKUVAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCCC2CCCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

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